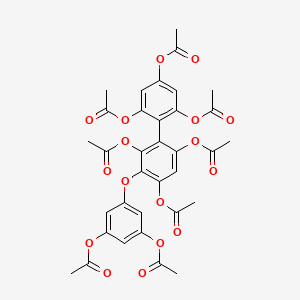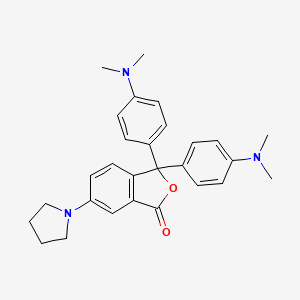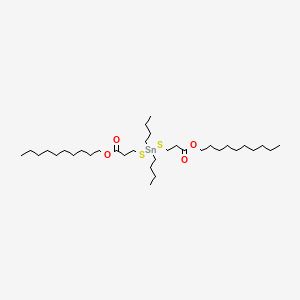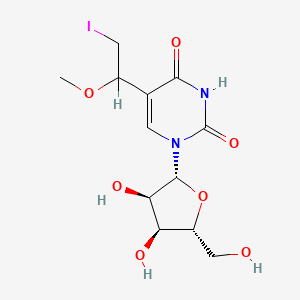
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are essential components of the extracellular matrix in animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves glycosylation reactions where glucuronic acid (GlcA) is linked to galactose (Gal). One common method is the use of glycosyl chlorides as donors, activated by heating in the presence of a combination of Bu4NBr, P(OEt)3, and excess Hünig’s base . This method allows for the formation of the glycosidic bond under controlled conditions.
Industrial Production Methods
Industrial production of Glca-gal often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as glycosyltransferases are used to catalyze the formation of the glycosidic bond between GlcA and Gal. This method is preferred for large-scale production as it reduces the number of synthetic steps and minimizes the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Glca-gal can be oxidized to form uronic acids.
Reduction: Reduction reactions can convert Glca-gal to its corresponding alcohols.
Substitution: Substitution reactions can modify the hydroxyl groups on the sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and nitric acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Scientific Research Applications
Glca-gal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to extracellular matrix dysfunction.
Industry: Used in the production of biomaterials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Glca-gal involves its interaction with specific receptors and enzymes in the extracellular matrix. It binds to proteins such as CD44, which are involved in cell adhesion and migration. The binding of Glca-gal to these proteins can modulate various signaling pathways, influencing cell behavior and tissue homeostasis .
Comparison with Similar Compounds
Similar Compounds
Heparan sulfate: Contains glucuronic acid but differs in its sulfation pattern.
Chondroitin sulfate: Similar structure but includes sulfated galactosamine instead of galactose.
Dermatan sulfate: Contains iduronic acid instead of glucuronic acid.
Uniqueness
Glca-gal is unique due to its specific glycosidic linkage and its role in forming the backbone of various glycosaminoglycans. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable component in biological and medical research .
Properties
CAS No. |
4343-50-4 |
|---|---|
Molecular Formula |
C12H20O12 |
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
InChI Key |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



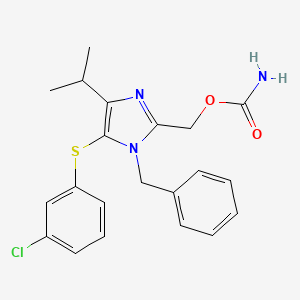
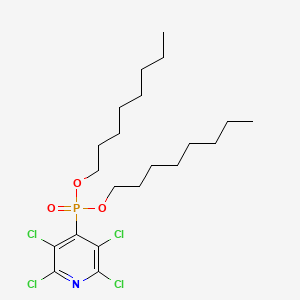
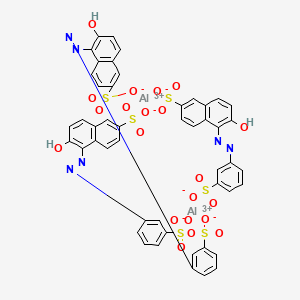
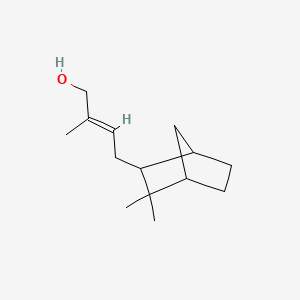
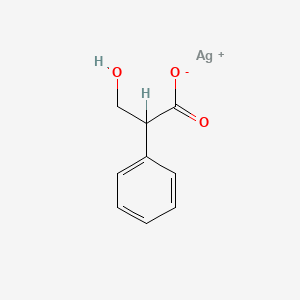
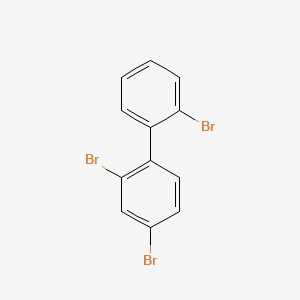
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
